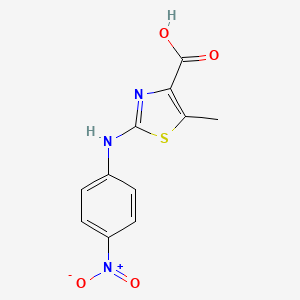

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCIROLJWDNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 5-methyl-2-aminothiazole can be prepared by reacting methyl isothiocyanate with chloroacetone under basic conditions.

Coupling Reaction: The final step involves coupling the nitrated aniline derivative with the thiazole ring. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can be converted into esters or amides through reactions with alcohols or amines, respectively, using coupling reagents such as DCC.

Electrophilic Aromatic Substitution: The

Biological Activity

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid belongs to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen. Thiazole derivatives are known for their broad spectrum of biological activities, making them valuable in drug development.

The biological activity of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid is primarily attributed to its structural features, particularly the nitro group and thiazole ring. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The thiazole ring can modulate enzyme activity and receptor interactions, further contributing to its biological effects.

Anticancer Activity

Research indicates that 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies employing the agar diffusion method revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives, including 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid. The results indicated that this compound exhibited a notable reduction in tumor growth in xenograft models, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a separate study focused on antimicrobial activity, researchers tested several thiazole derivatives against clinical isolates of bacteria. The findings showed that 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid had superior activity compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Positional Isomers: Ortho- and Meta-Nitro Derivatives

- 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid and 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid are positional isomers of the target compound. These analogs share the same molecular formula (C₁₀H₇N₃O₄S) and weight (265.25 g/mol) but differ in the nitro group's position (ortho or meta on the phenyl ring) .

- Key Differences: The para-nitro substituent in the target compound enhances symmetry and may improve crystallinity compared to ortho/meta analogs.

Trifluoromethyl-Substituted Analogs

- 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (C₁₂H₉F₃N₂O₂S; 302.27 g/mol) and 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid replace the nitro group with a trifluoromethyl (-CF₃) group .

- Key Differences: The -CF₃ group is less electron-withdrawing than -NO₂ but highly lipophilic, which may enhance membrane permeability . The para-CF₃ analog (Ref: 10-F521504) is structurally analogous to the target compound but with distinct electronic and steric effects .

Alkylamino and Aryl Derivatives

- 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (C₇H₁₀N₂O₂S; 186.23 g/mol) features an ethylamino group instead of the aromatic substituent .

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (C₁₁H₈NO₂S; 218.25 g/mol) lacks the amino linkage, directly bonding a phenyl group to the thiazole ring .

- The phenyl-substituted analog (CAS 33763-20-1) shows reduced hydrogen-bonding capacity due to the absence of the amino group, impacting biological interactions .

Ester and Heterocyclic Derivatives

- 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (C₁₂H₁₃N₃O₂S; 263.32 g/mol) introduces a pyridinylamino group and an ethyl ester, altering bioavailability and hydrolysis kinetics .

- Key Differences :

Structural and Property Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.